molecular formula C16H15NO4 B5190840 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate

Cat. No.: B5190840
M. Wt: 285.29 g/mol
InChI Key: HJYZDULAESHKSU-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate is an organic compound that features a phenyl acetate group linked to a 4-methoxyphenyl carbonyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate typically involves the reaction of 4-methoxybenzoyl chloride with 3-aminophenyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-{[(4-Hydroxyphenyl)carbonyl]amino}phenyl acetate.

    Reduction: 3-{[(4-Methoxyphenyl)methanol]amino}phenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways. These interactions are mediated by the functional groups present in the compound, which can form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Hydroxyphenyl)carbonyl]amino}phenyl acetate
  • 3-{[(4-Methoxyphenyl)methanol]amino}phenyl acetate
  • 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl benzoate

Uniqueness

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate is unique due to the presence of both a methoxy group and an acetate group, which confer specific chemical properties. The methoxy group enhances the compound’s lipophilicity, while the acetate group provides a site for further chemical modifications. This combination of functional groups makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

[3-[(4-methoxybenzoyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(18)21-15-5-3-4-13(10-15)17-16(19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYZDULAESHKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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